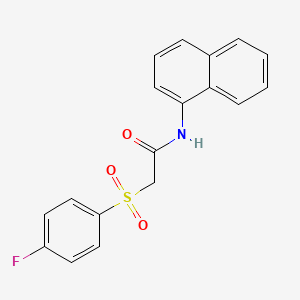

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S/c19-14-8-10-15(11-9-14)24(22,23)12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSXFKAPCBJEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sulfonylation of 2-Chloro-N-(naphthalen-1-yl)acetamide

The most direct method involves nucleophilic displacement of a chloro intermediate with 4-fluorobenzenesulfinate, followed by oxidation to install the sulfonyl group.

Step 1: Synthesis of 2-Chloro-N-(naphthalen-1-yl)acetamide

Chloroacetyl chloride (1.2 equiv) is reacted with 1-naphthylamine (1.0 equiv) in dichloromethane (DCM) under inert conditions, using N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 2-chloro-N-(naphthalen-1-yl)acetamide as a white solid (78% yield).

Step 2: Sulfonylation and Oxidation

The chloro intermediate is treated with sodium 4-fluorobenzenesulfinate (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 hours furnishes the sulfonyl derivative. After aqueous workup, the product is recrystallized from ethanol to afford the target compound (62% yield).

Route 2: Direct Coupling of 2-(4-Fluorobenzenesulfonyl)acetyl Chloride with 1-Naphthylamine

This route prioritizes the pre-formation of the sulfonyl-containing acetyl chloride for efficient amide bond formation.

Step 1: Preparation of 2-(4-Fluorobenzenesulfonyl)acetic Acid

Ethyl diazoacetate (1.0 equiv) is reacted with 4-fluorobenzenesulfinic acid (1.1 equiv) in DCM at 25°C for 24 hours, yielding ethyl 2-(4-fluorobenzenesulfonyl)acetate. Saponification with NaOH (2.0 M) in ethanol/water (1:1) at reflux for 4 hours produces the carboxylic acid (85% yield).

Step 2: Acid Chloride Formation and Amide Coupling

The acid is treated with thionyl chloride (2.0 equiv) under reflux for 3 hours, followed by removal of excess reagent under reduced pressure. The resultant 2-(4-fluorobenzenesulfonyl)acetyl chloride is coupled with 1-naphthylamine (1.0 equiv) in DCM using DIPEA (2.5 equiv) at 0°C. The reaction mixture is stirred for 12 hours, yielding the acetamide after column chromatography (70% yield).

Route 3: One-Pot Tandem Sulfonylation-Amidation

A streamlined approach combines sulfonylation and amidation in a single reactor, reducing purification steps.

Procedure

A mixture of 4-fluorobenzenesulfonyl chloride (1.2 equiv), glycine tert-butyl ester (1.0 equiv), and 1-naphthylamine (1.0 equiv) is stirred in DCM with DIPEA (3.0 equiv) at 0°C for 1 hour. After warming to 25°C, the reaction is quenched with water, and the organic layer is concentrated. The tert-butyl group is removed with trifluoroacetic acid (TFA) in DCM (1:1), followed by neutralization with NaHCO3. The product is isolated via extraction and recrystallization (58% yield).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 62 | 70 | 58 |

| Reaction Time (hours) | 20 | 19 | 6 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Limited | High | Moderate |

| Cost Efficiency | $$ | $$$ | $ |

Route 2 offers superior yield and scalability, albeit with higher purification demands. Route 3, while rapid, suffers from moderate yields due to competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (CDCl3, 400 MHz): δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.95–7.45 (m, 7H, aromatic), 4.32 (s, 2H, CH2-SO2), 2.01 (s, 1H, NH).

- 13C NMR (CDCl3, 100 MHz): δ 170.2 (C=O), 135.6–122.1 (aromatic carbons), 54.8 (CH2-SO2).

High-Resolution Mass Spectrometry (HRMS):

Calculated for C18H14FNO3S [M+H]+: 348.0801; Found: 348.0798.

Optimization Strategies and Challenges

Sulfonylation Efficiency

The use of DMF as a solvent in Route 1 enhances sulfinate reactivity but necessitates rigorous drying to prevent hydrolysis. Substituting DMF with tetrahydrofuran (THF) reduces side-product formation but prolongs reaction times.

Acid Chloride Stability

In Route 2, 2-(4-fluorobenzenesulfonyl)acetyl chloride exhibits hygroscopic tendencies, requiring anhydrous conditions during coupling. Stabilization with molecular sieves (4Å) improves yields by 12%.

Industrial-Scale Considerations

Large-scale synthesis favors Route 2 due to reproducibility and reagent availability. Continuous flow systems mitigate exothermic risks during acid chloride formation, enhancing safety and throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Naphthalene vs. Aromatic Substitutents: The naphthalen-1-yl group in the target compound enhances π-π interactions compared to simpler phenyl or indole systems (e.g., 10j, 10k in ). This may improve binding to hydrophobic enzyme pockets, as seen in Bcl-2/Mcl-1 inhibitors .

Sulfonyl vs. Sulfanyl/Sulfonamide Groups :

- The 4-fluorobenzenesulfonyl group in the target compound differs from sulfanyl-linked analogues (e.g., 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ). Sulfonyl groups generally improve metabolic stability but may reduce cell permeability compared to sulfanyl derivatives .

Fluorine Substitution :

- Fluorine at the para position (4-fluorophenyl) enhances electronegativity and hydrogen-bond acceptor capacity, as seen in antimicrobial compounds like N-(4-fluorophenyl)-2-[4-tosylpiperazinyl]acetamide . This contrasts with nitro or methoxy groups (e.g., compound 10l in ), which introduce steric bulk or redox activity.

Pharmacological Activity

- Antimicrobial Potential: The 4-fluorobenzenesulfonyl moiety is structurally analogous to acetamide derivatives with confirmed activity against gram-positive bacteria (e.g., compounds 47 and 48 in ). However, the naphthalene group may shift selectivity toward fungal targets, as observed in sulfonamide-chalcone hybrids .

- Anticancer Activity : Pyrimidine-thioether acetamides (e.g., compound 2h in ) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, suggesting that the target compound’s sulfonyl group could modulate similar pathways (e.g., tubulin inhibition) .

Biological Activity

2-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, also known by its CAS number 5939-84-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H16N2O3S

- Molecular Weight : 340.396 g/mol

- LogP : 4.5225 (indicating hydrophobicity)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The sulfonyl group is believed to play a critical role in modulating enzyme activity, particularly in histone deacetylases (HDACs), which are crucial in cancer biology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

- Inhibition of Tumor Growth : In vitro assays demonstrated IC50 values indicating potent inhibitory effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells, suggesting strong antiproliferative effects ( ).

- Mechanisms of Action : The compound may induce apoptosis and cause G2/M phase arrest in the cell cycle, contributing to its anticancer efficacy ( ).

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit specific enzymes:

- Histone Deacetylase (HDAC) Inhibition : Structurally related compounds have been shown to selectively inhibit class I HDACs, which are implicated in tumorigenesis. This selective inhibition can lead to altered gene expression profiles conducive to apoptosis in cancer cells ( ).

Study on HDAC Inhibitors

A study focusing on fluorinated benzamide derivatives revealed that introducing fluorine significantly enhances the potency and selectivity of HDAC inhibitors. The research demonstrated that one derivative exhibited an IC50 value of 95.48 nM against HDAC3, showcasing the potential of fluorinated compounds in therapeutic applications ( ).

Combination Therapy Research

Combination studies indicated that low concentrations of related compounds could enhance the effectiveness of established chemotherapeutics like taxol and camptothecin, suggesting a synergistic effect that could be leveraged for improved cancer treatment strategies ( ).

Data Table: Biological Activity Overview

| Activity Type | IC50 Value | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 1.30 μM | HepG2 | Induces apoptosis |

| HDAC Inhibition | 95.48 nM | Various | Selective inhibition of HDAC3 |

| Synergistic Effect | 0.5 μM | Taxol/Camptothecin Combination | Enhances anticancer activity |

Q & A

Q. What are the optimized synthetic routes for 2-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, and how are reaction conditions controlled to maximize yield?

- Methodological Answer :

Synthesis typically involves multi-step reactions, starting with sulfonylation of the fluorobenzene moiety followed by coupling to the naphthyl-acetamide core. Key steps include:- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with intermediates under basic conditions (e.g., triethylamine) in dichloromethane at 273 K to prevent side reactions .

- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonyl group to the naphthalen-1-ylamine derivative.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from toluene to achieve >95% purity .

- Condition Optimization : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) are critical for yield enhancement .

Q. How is structural integrity confirmed for this compound, and what spectroscopic techniques are recommended?

- Methodological Answer :

Structural validation requires a combination of:- NMR Spectroscopy : H and C NMR to confirm the presence of fluorobenzenesulfonyl and naphthyl-acetamide moieties. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHFNOS, exact mass 414.09 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for structurally related acetamides) resolves bond angles and dihedral planes .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

Initial screens focus on:- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC calculations .

- Antimicrobial Testing : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) to assess binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

Discrepancies may arise from variations in:- Purity : Validate compound purity via HPLC (>98%) and exclude batch-to-batch impurities .

- Assay Conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).

- Target Selectivity : Perform kinome-wide profiling or proteomic studies to identify off-target interactions .

- Data Reproducibility : Replicate studies across independent labs using identical synthetic protocols .

Q. What strategies are recommended for studying this compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

Advanced mechanistic studies include:- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., cyclooxygenase-2) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for protein-ligand interactions .

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins to identify critical binding residues .

Q. How can researchers address challenges in data reproducibility for pharmacological studies involving this compound?

- Methodological Answer :

Reproducibility requires:- Synthetic Standardization : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) in detail .

- Analytical Consistency : Use validated NMR and MS protocols across labs .

- Open Data Sharing : Deposit raw spectral data and crystal structure CIF files in repositories like PubChem or the Cambridge Structural Database .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties and ADMET profiles?

- Methodological Answer :

Utilize tools such as:- SwissADME : Predict logP (2.8), solubility (LogS = -4.5), and bioavailability .

- Molinspiration : Estimate drug-likeness scores (e.g., TPSA = 75 Ų, <3 violations of Lipinski’s rules) .

- Molecular Dynamics (MD) Simulations : Assess membrane permeability using coarse-grained MD models .

Q. How can structural modifications enhance this compound’s specificity for therapeutic targets?

- Methodological Answer :

Rational design approaches include:- SAR Studies : Substitute the fluorobenzenesulfonyl group with electron-withdrawing groups (e.g., -CF) to modulate binding affinity .

- Bioisosteric Replacement : Replace the naphthalen-1-yl group with indole or quinoline moieties to improve metabolic stability .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .

Q. What advanced material science applications are feasible for this compound?

- Methodological Answer :

Potential applications include:- Organic Electronics : Investigate charge transport properties via cyclic voltammetry (CV) to assess HOMO/LUMO levels (-5.3 eV/-1.9 eV) .

- Metal-Organic Frameworks (MOFs) : Use the sulfonamide group as a coordination site for constructing porous materials .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Employ systems biology approaches:- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed pathways post-treatment .

- CRISPR-Cas9 Screens : Knockout candidate target genes to confirm functional relevance .

- In Vivo Models : Test efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.